2-Allyl-1,3-cyclohexanedione
Description
Overview of Dicarbonyl Compounds as Versatile Synthetic Intermediates
Dicarbonyl compounds, particularly those with a 1,3- or 1,4-relationship between the carbonyl groups, are exceptionally versatile intermediates in organic synthesis. fiveable.meresearchgate.net Their utility stems from the unique reactivity conferred by the two carbonyl groups. In β-dicarbonyl compounds (1,3-dicarbonyls), the presence of two carbonyl groups significantly increases the acidity of the α-hydrogen, facilitating the formation of a stable enolate intermediate. fiveable.me This enolate is a potent nucleophile and can participate in a variety of crucial carbon-carbon bond-forming reactions, such as the Claisen condensation and Michael additions. researchgate.netfiveable.me
These compounds are fundamental in the construction of heterocyclic compounds, which are core structures in many biologically active molecules and pharmaceutical drugs. fiveable.meacs.org For instance, 1,4-dicarbonyl compounds are precursors to cyclopentenones, furans, thiophenes, pyridazines, and pyrrole (B145914) derivatives. acs.org The ability to undergo cyclization reactions makes dicarbonyl compounds indispensable in the synthesis of complex molecular architectures. fiveable.me Modern synthetic methods, including photoredox catalysis, have further expanded the ways in which dicarbonyl compounds can be assembled and utilized, highlighting their ongoing importance in the field. researchgate.netchemrxiv.org
Historical Development of Synthetic Approaches to Substituted Cyclohexanediones
The synthesis of substituted cyclohexanediones has evolved significantly over time, driven by the need for these valuable intermediates. Early methods often relied on classical condensation reactions. A traditional and enduring approach is the consecutive Michael-Claisen [3 + 3] condensation, which can be used to construct the cyclohexanedione ring from simple ketones and enoates. acs.org
Later developments focused on the direct functionalization of the pre-formed 1,3-cyclohexanedione (B196179) ring. The acidity of the C-2 methylene (B1212753) group allows for straightforward alkylation reactions. For example, the reaction of 1,3-cyclohexanedione with an appropriate electrophile, such as allyl bromide, in the presence of a base, provides a direct route to 2-substituted derivatives like 2-allyl-1,3-cyclohexanedione. prepchem.comvaia.com One documented synthesis involves the addition of allyl bromide to a mixture of cyclohexanedione and aqueous potassium hydroxide (B78521), catalyzed by copper-bronze. prepchem.com
More contemporary approaches have focused on developing more efficient, selective, and environmentally benign methods. This includes the use of various catalysts to promote the synthesis and functionalization of the cyclohexanedione core. For instance, one-pot procedures have been developed for the synthesis of complex derivatives, demonstrating the ongoing effort to streamline the preparation of these important compounds. google.com The development of methods for the aromatization of cyclohexanedione derivatives to form substituted phenols represents another modern advancement in the synthetic utility of this scaffold. researchgate.net
Interactive Data Table: Synthesis of this compound and Related Derivatives
This table summarizes key reactions involving this compound and its parent compound, 1,3-cyclohexanedione.
| Starting Material(s) | Reagent(s) | Product(s) | Reaction Type |
| 1,3-Cyclohexanedione, Allyl bromide | Potassium hydroxide, Copper-bronze | This compound | C-Alkylation prepchem.com |
| This compound | t-Butylhypochlorite, Methanol (B129727) | 2-Chloro-2-allyl-1,3-cyclohexanedione | Chlorination prepchem.com |
| This compound | Iodine, Methanol | 2-Iodomethyltetrahydrobenzofuran-4-one, 2-Iodomethyl-4-methoxydihydrobenzofuran | Iodocyclization and Aromatization psu.edu |
| This compound | Pyridinium (B92312) tribromide, Dichloromethane (B109758) | 2-Bromomethyltetrahydrobenzofuran-4-one, 3-Bromomethyltetrahydrobenzopyran-5-one | Bromocyclization psu.edu |
Structure
3D Structure
Properties
CAS No. |
42738-68-1 |
|---|---|
Molecular Formula |
C9H12O2 |
Molecular Weight |
152.19 g/mol |
IUPAC Name |
2-prop-2-enylcyclohexane-1,3-dione |
InChI |
InChI=1S/C9H12O2/c1-2-4-7-8(10)5-3-6-9(7)11/h2,7H,1,3-6H2 |
InChI Key |
MRTQMTHMKFASNS-UHFFFAOYSA-N |
Canonical SMILES |
C=CCC1C(=O)CCCC1=O |
Origin of Product |
United States |
Synthetic Methodologies for 2 Allyl 1,3 Cyclohexanedione
C-Alkylation Strategies via Enolate Intermediates
The generation of an enolate from 1,3-cyclohexanedione (B196179) is a critical step in its allylation. The choice of base, solvent, and reaction conditions significantly influences the efficiency and selectivity of this transformation.
Base-Mediated Allylation of 1,3-Cyclohexanedione
The deprotonation of 1,3-cyclohexanedione at the C2 position is readily accomplished using a variety of bases, ranging from strong alkali metal bases to milder options like aqueous potassium hydroxide (B78521). The resulting enolate is a potent nucleophile that readily attacks electrophilic allyl sources.
A range of alkali metal bases have been successfully employed for the synthesis of 2-allyl-1,3-cyclohexanedione. Strong bases such as sodium amide (NaNH₂) and lithium diisopropylamide (LDA) are effective in ensuring complete deprotonation to the enolate. For instance, sodium amide can be used to prepare the sodium enolate of cyclohexanone, which is then alkylated with an allyl halide. orgsyn.org Similarly, LDA is a powerful, non-nucleophilic base suitable for generating enolates. nih.gov
Aqueous solutions of alkali metal hydroxides, such as potassium hydroxide (KOH), also facilitate the reaction. prepchem.com In one procedure, a mixture of 1,3-cyclohexanedione and aqueous KOH is treated with an allyl halide. prepchem.com The use of aqueous bases presents a more practical and environmentally benign alternative to anhydrous conditions. Sodium and potassium enolates of 1,3-diketone compounds are also cited as viable nucleophiles in allylation reactions. googleapis.com
| Base | Typical Reaction Conditions | Reference |
| Sodium Amide | Anhydrous liquid ammonia (B1221849), followed by ether | orgsyn.org |
| Aqueous KOH | Ice-cold mixture with copper-bronze catalyst | prepchem.com |
| Lithium Diisopropylamide (LDA) | THF, -78 °C to 0 °C | nih.gov |
The choice of solvent is crucial for the success of the allylation reaction. Anhydrous solvents like ether or tetrahydrofuran (B95107) (THF) are commonly used with strong bases like sodium amide and LDA to prevent quenching of the base and the enolate intermediate. orgsyn.orgnih.gov For example, after the formation of sodium amide in liquid ammonia, the ammonia is typically replaced with dry ether before the addition of the ketone. orgsyn.org In reactions utilizing LDA, THF is a common solvent, often at low temperatures such as -78 °C to control reactivity. nih.gov
When using aqueous bases like potassium hydroxide, the reaction is often performed in a biphasic system or with a co-solvent. One documented synthesis uses a 20% by weight aqueous potassium hydroxide solution. prepchem.com The reaction temperature is also a critical parameter. The addition of the allyl halide to the enolate is often carried out at reduced temperatures, such as in an ice-cold mixture, to control the exothermic reaction. orgsyn.orgprepchem.com Following the initial reaction, a period of heating under reflux is often employed to ensure the completion of the alkylation. orgsyn.org
Allyl halides, particularly allyl bromide, serve as the primary electrophiles in these C-alkylation reactions. orgsyn.orgprepchem.com The carbon-halogen bond in allyl halides is polarized, rendering the allylic carbon susceptible to nucleophilic attack by the enolate of 1,3-cyclohexanedione. The reactivity of the allyl halide is a key factor in the reaction's success. Allyl bromide is frequently chosen for its good balance of reactivity and stability. orgsyn.orgprepchem.com The use of other allylating agents, such as allyl acetate, has also been explored in related cross-coupling reactions. nih.gov
Influence of Solvent Systems and Reaction Conditions
Copper-Bronze Catalysis in Allylation
An interesting variant of the base-mediated allylation involves the use of copper-bronze as a catalyst. prepchem.com In a specific preparation, copper-bronze is added to the reaction mixture of 1,3-cyclohexanedione and aqueous potassium hydroxide before the introduction of allyl bromide. prepchem.com While the precise mechanism is not fully elucidated in this context, copper catalysts are known to play a role in various allylation reactions, potentially through the formation of organocopper intermediates that can facilitate the C-C bond formation. nih.govnih.govmit.eduresearchgate.net This method provides a notable yield of 57% for this compound. prepchem.com
Selective Mono- versus Di-allylation Considerations
A significant challenge in the alkylation of 1,3-cyclohexanedione is controlling the degree of substitution. The mono-allylated product, this compound, still possesses an acidic proton at the C2 position and can undergo a second allylation to form 2,2-diallyl-1,3-cyclohexanedione. orgsyn.org The formation of the di-allylated product is a common side reaction. ucl.ac.uk
Achieving selective mono-allylation is often a key objective. nih.govdoi.org The relative amounts of mono- and di-allylated products can be influenced by reaction conditions such as the stoichiometry of the reactants and the reaction time. For instance, careful control over the amount of base and allyl halide can favor the formation of the mono-allylated product. One synthesis reported the isolation of both 2-allylcyclohexanone (B1266257) and diallylcyclohexanone, highlighting the competition between mono- and di-alkylation. orgsyn.org Transition metal-mediated allylation methods have also been investigated to achieve selective mono-allylation of 1,3-diketones. doi.org
Alternative Synthetic Routes to this compound
To circumvent the challenges of direct allylation, chemists have explored alternative routes that offer greater control over the reaction and product selectivity. These methods often involve the transformation of carefully chosen precursors or employ multi-step sequences.
Indirect Methods and Precursor Transformations
Indirect methods rely on synthesizing a precursor molecule that is subsequently converted into the target this compound. This approach allows for the introduction of the allyl group under conditions that might not be compatible with the parent 1,3-dione structure.
One notable strategy involves the transformation of other 2-substituted-1,3-cyclohexanediones. For example, a related compound, 2-alkylidene-1,3-cyclohexanedione, can be synthesized and subsequently modified. wm.edu Although Knoevenagel condensation of 1,3-cyclohexanedione with aldehydes tends to yield a 2:1 Michael adduct, demonstrating the high reactivity of the intermediate, this reactivity can be harnessed in controlled, stepwise syntheses. wm.edu
Another indirect approach involves the use of this compound itself as a precursor for further transformations, highlighting its utility as a synthetic intermediate. An example is the iodine-mediated cyclization of this compound derivatives to produce 2-iodomethyl-3,5,6,7-tetrahydrobenzofuran-4-ones. clockss.org This reaction showcases how a pre-installed allyl group can be transformed into a more complex cyclic system.
More complex, multi-step syntheses have also been devised. One such method involves a retro-aza-Michael reaction to generate a ring-opened intermediate, which can then be functionalized before ring closure, offering a versatile, albeit lengthy, pathway to substituted cyclohexenones.
Emerging Methodologies for C-C Bond Formation at the C2 Position
The field of organic synthesis has been revolutionized by the advent of transition-metal catalysis, which provides powerful tools for forming carbon-carbon bonds with high efficiency and selectivity. qyaobio.com These emerging methodologies are at the forefront of synthesizing complex molecules like this compound.
Palladium-Catalyzed Allylation: Palladium catalysis is a cornerstone of modern C-C bond formation. qyaobio.com A significant advancement in this area is the decarboxylative allylic alkylation (DAA) , which provides a milder alternative to traditional methods requiring strong bases. nih.govchemrxiv.org This reaction typically involves an allyl β-keto ester precursor, which, in the presence of a palladium catalyst, undergoes decarboxylation to generate an enolate in situ. nih.govchemrxiv.org This enolate then reacts with the palladium-allyl complex to form the desired product. This method is highly attractive due to its atom economy, with carbon dioxide as the only major byproduct. chemrxiv.org Research has focused on optimizing this process using various palladium(II) precatalysts and chiral phosphinooxazoline (PHOX) ligands to achieve high yields and enantioselectivity, even at very low catalyst loadings. nih.govcaltech.edu
Rhodium-Catalyzed Allylation: Rhodium catalysts have emerged as powerful tools for highly regio- and enantioselective allylic alkylations. d-nb.infotitech.ac.jpresearchgate.nettu-dresden.ded-nb.info These reactions can directly couple 1,3-dicarbonyl compounds with racemic allylic alcohols under mild conditions to afford chiral α-allylated products in high yields. d-nb.info A key mechanistic feature can involve an alkenyl-to-allyl 1,4-rhodium(I) migration, which generates a nucleophilic allylrhodium(I) species via remote C-H activation. d-nb.info This strategy has been successfully applied to substrates like indane-1,3-dione, a close relative of cyclohexanedione. d-nb.info
Iridium-Catalyzed Allylation: Iridium-catalyzed allylic substitution has become a powerful method for asymmetric synthesis, often providing complementary selectivity to palladium. acs.orgresearchgate.netrsc.orgmdpi.comnih.govrsc.org These catalysts are particularly effective in converting allylic acetates or alcohols into products of C-allylation. nih.gov Iridium catalysis can proceed under transfer hydrogenation conditions, allowing for carbonyl allylation to occur directly from the alcohol or aldehyde oxidation level, thus avoiding the need for preformed organometallic reagents. nih.gov This approach offers high levels of stereocontrol and functional group tolerance. acs.orgresearchgate.net
Photoredox and Dual Catalysis: A frontier in C-C bond formation involves the merger of photoredox catalysis with transition metal catalysis. sciengine.comsciencechina.cnresearchgate.net Dual photoredox/nickel catalysis, for instance, has been used for the highly enantioselective radical allylation of β-keto esters. sciengine.comsciencechina.cnresearchgate.net While not yet reported specifically for this compound, this visible-light-mediated, redox-neutral method demonstrates broad substrate compatibility and provides access to enantioenriched products, suggesting its potential applicability. sciengine.comsciencechina.cnresearchgate.netnih.govacs.org
Interactive Table: Comparison of Emerging Catalytic Allylation Methods for 1,3-Dicarbonyls
| Catalytic System | Metal Catalyst | Typical Precursors | Key Advantages | Relevant Findings |
| Decarboxylative Allylic Alkylation (DAA) | Palladium | Allyl β-keto esters, Allyl enol carbonates | Avoids strong bases; High atom economy; Amenable to asymmetric synthesis. nih.govchemrxiv.org | Efficient for creating all-carbon quaternary centers; works with low Pd loadings (as low as 0.075 mol%). nih.govcaltech.edu |
| Asymmetric Allylic Alkylation | Rhodium | 1,3-Diketones, Racemic allylic alcohols | High regio- and enantioselectivity; Mild reaction conditions; Broad substrate scope. d-nb.info | Can proceed via alkenyl-to-allyl 1,4-Rh(I) migration for remote C-H activation. d-nb.info |
| Transfer Hydrogenative Coupling | Iridium | Alcohols/Aldehydes, Allyl acetates | Avoids preformed organometallic reagents; Operates from alcohol or aldehyde oxidation level. nih.gov | Can overcome traditional limitations of oxidation state, providing a versatile route to allylated products. nih.gov |
| Dual Catalysis | Nickel/Photocatalyst | β-Keto esters, Vinyl cyclopropanes | Redox-neutral; Uses visible light; Highly enantioselective radical process. sciengine.comsciencechina.cnresearchgate.net | Enables access to enantioenriched β-keto esters with quaternary α-stereocenters. sciengine.comsciencechina.cnresearchgate.net |
Mechanistic Aspects and Reactivity of 2 Allyl 1,3 Cyclohexanedione
Enol-Keto Tautomerism and Equilibrium Dynamics
The chemical behavior of 2-allyl-1,3-cyclohexanedione is intrinsically linked to the tautomeric equilibrium between its keto and enol forms. This dynamic process is fundamental to understanding its reactivity.
Like other 1,3-dicarbonyl compounds, this compound exists as a mixture of keto and enol tautomers. However, for 1,3-cyclohexanedione (B196179) and its derivatives, the equilibrium heavily favors the enol form. wikipedia.org This preference is primarily attributed to the formation of a conjugated system where the C=C double bond of the enol is in conjugation with the remaining carbonyl group, leading to significant electronic stabilization. masterorganicchemistry.comnih.gov In solution, this enolic form is the predominant species. wikipedia.org
The presence of the allyl group at the C2 position does not significantly alter this preference. The electronic influence of the allyl group is relatively modest, and while it introduces some steric bulk, it does not override the strong thermodynamic driving force for enolization. In cyclic 1,3-dicarbonyls, intramolecular hydrogen bonding, a factor that often stabilizes the enol form in acyclic systems, is not sterically feasible. researchgate.net Instead, the stability of the enol arises from the conjugated π-system and intermolecular hydrogen bonding networks in condensed phases. researchgate.netacs.org The diketo form of 1,3-cyclohexanedione derivatives typically adopts a chair or boat conformation, which is less stable than the planar, conjugated enol structure. acs.org
The predominance of the enol tautomer is crucial as it dictates the primary reaction pathways for this compound. The enol form possesses a nucleophilic oxygen atom within its hydroxyl group, which is the key reactive site for the electrophilic reactions discussed below. researchgate.net In the presence of an electrophile, the enol tautomer can undergo intramolecular cyclization, where the enolic oxygen acts as an internal nucleophile. This reactivity is central to the formation of fused heterocyclic systems from this compound. nih.govpsu.edu The enol's C=C double bond makes the α-carbon nucleophilic, but in the context of halocyclization, the reaction is initiated by the attack of the enolic oxygen on the electrophilically activated allyl group. masterorganicchemistry.compsu.edu
Influence of Electronic and Steric Factors on Tautomeric Preferences
Electrophilic Reactivity of the Allylic Moiety
The allyl group in this compound provides a site of unsaturation that is susceptible to electrophilic attack. This reactivity is harnessed in halocyclization reactions to construct fused furan (B31954) and pyran ring systems.
Halocyclization involves the reaction of the alkene in the allyl group with an electrophilic halogen source, which simultaneously induces cyclization by the intramolecular nucleophilic attack of the enolic oxygen.
The reaction of this compound with molecular iodine provides a direct route to fused furan derivatives. Specifically, treatment with a mixture of iodine (I₂) and sodium bicarbonate (NaHCO₃) in a solvent like dichloromethane (B109758) at room temperature leads to the formation of 2-iodomethyl-3,5,6,7-tetrahydrobenzofuran-4-ones in high yields. nih.govresearchgate.net
This transformation is an example of an iodoenolcyclization. nih.gov The proposed mechanism involves the electrophilic attack of iodine on the allyl double bond to form a cyclic iodonium (B1229267) ion intermediate. This is followed by a regioselective intramolecular attack by the oxygen atom of the enol tautomer. The reaction proceeds via a 5-exo-tet cyclization pathway, which is kinetically favored, to exclusively yield the five-membered furan ring. nih.govpsu.edu
In contrast to the high selectivity of iodocyclization, the bromocyclization of this compound yields a mixture of products. The reaction with an electrophilic bromine source, such as pyridinium (B92312) hydrobromide perbromide, in dichloromethane results in both five- and six-membered heterocyclic rings. psu.edu
The major product is the 2-bromomethyltetrahydrobenzofuran-4-one, which results from the expected 5-exo cyclization pathway, analogous to the iodo-variant. psu.edu However, a minor product, the 3-bromomethyltetrahydrobenzopyran-5-one, is also formed via a 6-endo cyclization. psu.edu The formation of both exo and endo products indicates that bromocyclization is less selective than iodocyclization. This difference in selectivity is attributed to the nature of the halogen; the formation of the intermediate three-membered halonium ion is more effective with iodine than with bromine. psu.edu The reaction is believed to proceed through a 2-(2,3-dibromopropyl)-1,3-cyclohexanedione intermediate, which then cyclizes under the reaction conditions. psu.edu
Table 1: Halocyclization Reactions of this compound
| Halogen Source | Base/Solvent | Product(s) | Ring Size(s) | Cyclization Mode | Reference(s) |
|---|---|---|---|---|---|
| Iodine (I₂) | NaHCO₃ / Dichloromethane | 2-iodomethyl-3,5,6,7-tetrahydrobenzofuran-4-one | 5-membered (Furan) | 5-exo (Exclusive) | nih.gov, researchgate.net |
| Pyridinium hydrobromide perbromide | Dichloromethane | 2-bromomethyltetrahydrobenzofuran-4-one (Major) | 5-membered (Furan) | 5-exo | psu.edu |
| 3-bromomethyltetrahydrobenzopyran-5-one (Minor) | 6-membered (Pyran) | 6-endo | psu.edu |
Halocyclization Reactions
Mechanistic Pathways of Halonium Ion Intermediates
The reaction of this compound with halogens or other electrophilic halogen sources can proceed through the formation of a halonium ion intermediate. The allyl group's double bond acts as a nucleophile, attacking the electrophilic halogen. This results in a cyclic halonium ion, which is a three-membered ring containing a positively charged halogen atom. masterorganicchemistry.com
The subsequent reaction pathway depends on the reaction conditions and the presence of other nucleophiles. In the absence of external nucleophiles, the enolate of the dicarbonyl system can act as an internal nucleophile. An iodine-induced cyclization of 2-alkenyl substituted 1,3-dicarbonyl compounds, such as this compound, has been reported to yield 5-iodoalkyl-4,5-dihydrofurans. mdpi.com This process involves the attack of the enol oxygen onto the iodonium ion intermediate.
A proposed mechanistic pathway for reactions involving halonium ylides suggests the addition of a halogen atom to a rhodium carbenoid to form a halonium intermediate, which then undergoes a halogen to oxygen group migration. nih.govresearchgate.net While this specific research focuses on iodonium ylides derived from 1,3-cyclohexanedione, the principles of halonium ion reactivity are broadly applicable.
Oxidative Cycloaddition Reactions
Oxidative cycloaddition reactions of 1,3-dicarbonyl compounds, including 1,3-cyclohexanedione, with alkynes can be mediated by reagents like ceric(IV) ammonium (B1175870) nitrate (B79036) (CAN) to form furan derivatives. researchgate.net This type of reaction demonstrates the potential for the dicarbonyl system in this compound to participate in cycloaddition processes under oxidative conditions. The reaction likely proceeds through the formation of a radical intermediate from the dicarbonyl compound, which then adds to the alkyne, followed by cyclization and oxidation to yield the aromatic furan ring.
Michael Addition Reactions with Activated Olefins
The Michael addition is a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. organic-chemistry.orgwikipedia.orgmasterorganicchemistry.com In the context of this compound, the enolate, formed by deprotonation of the acidic C2 proton, can act as the Michael donor. This enolate can then react with various Michael acceptors, which are typically activated olefins like α,β-unsaturated ketones, esters, or nitriles.
For instance, the reaction of 1,3-cyclohexanedione with aldehydes can lead to a 2:1 adduct. wm.edu This occurs via an initial Knoevenagel condensation to form a 2-alkylidene-1,3-cyclohexanedione intermediate, which is highly reactive towards Michael addition by another equivalent of the 1,3-cyclohexanedione enolate. wm.edu Similarly, the enolate of this compound can participate in Michael additions. A specific example is the Robinson annulation, which involves a Michael addition followed by an intramolecular aldol (B89426) condensation. wikipedia.orggoogle.com The reaction of this compound with methyl vinyl ketone in the presence of a catalyst is an example of a Robinson annulation. google.com
Nucleophilic Character of the Dicarbonyl System
Formation of Anionic Species (Enolates)
The dicarbonyl system in this compound imparts significant acidity to the proton at the C2 position, leading to the ready formation of a resonance-stabilized enolate anion in the presence of a base. libretexts.org The negative charge of the enolate is delocalized onto the two oxygen atoms, which increases its stability. scribd.com The formation of this enolate is a crucial first step in many of the reactions of this compound, including alkylations and Michael additions. libretexts.orgnih.gov The pKa of the C2 proton in 1,3-cyclohexanedione is significantly lower than that of a simple ketone, making it more acidic and facilitating enolate formation even with relatively weak bases. mdpi.com
Reactions with Electrophiles at the C2 Position (e.g., Chlorination)
The enolate of this compound is a potent nucleophile and readily reacts with a variety of electrophiles at the C2 position. A notable example is the chlorination of this compound. Treatment with a chlorinating agent such as t-butylhypochlorite results in the formation of 2-chloro-2-allyl-1,3-cyclohexanedione. prepchem.com This reaction proceeds through the nucleophilic attack of the enolate on the electrophilic chlorine atom. Similarly, other electrophiles can be introduced at this position. researchgate.net
The reaction with phosphorus oxychloride has also been reported to result in chlorination. google.com The reactivity at the C2 position is a key feature of the chemistry of this compound, allowing for a wide range of functionalization.
| Reactant | Reagent | Product | Reference |
| This compound | t-Butylhypochlorite | 2-Chloro-2-allyl-1,3-cyclohexanedione | prepchem.com |
| 1,3-Cyclohexanedione | Allyl bromide, aq. KOH, copper-bronze | This compound | prepchem.com |
Pericyclic Reactions (e.g., Diels-Alder Cycloadditions)
Pericyclic reactions are concerted reactions that proceed through a cyclic transition state. imperial.ac.uk The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile. stereoelectronics.org While this compound itself is not a typical diene or dienophile for a standard Diels-Alder reaction, its derivatives can participate in such transformations.
Unsaturated β-dicarbonyl compounds, which can be formed from this compound, are activated dienophiles due to the electron-withdrawing nature of the carbonyl groups. wm.edulibretexts.org For example, a 2-alkylidene-1,3-cyclohexanedione, which could be an intermediate in some reactions, would be a reactive dienophile. wm.edu
Furthermore, 1,3-cyclohexanedione can be a component in domino Knoevenagel hetero-Diels-Alder reactions. nih.gov In these sequences, the dione (B5365651) reacts with an aldehyde to form a 1-oxa-1,3-butadiene in situ, which then undergoes an intramolecular or intermolecular Diels-Alder reaction. nih.gov This highlights the potential of the 1,3-dicarbonyl moiety within this compound to be transformed into a reactive diene system for pericyclic reactions.
| Reaction Type | Reactant(s) | Key Intermediate/Product Type | Reference |
| Knoevenagel/hetero-Diels-Alder | 1,3-Cyclohexanedione, Aldehyde | 1-Oxa-1,3-butadiene / Dihydropyran | nih.gov |
| Diels-Alder | 2-Alkylidene-1,3-cyclohexanedione (in situ) | Cycloadduct | wm.edu |
Strategic Applications of 2 Allyl 1,3 Cyclohexanedione in Complex Synthesis
As a Building Block for Heterocyclic Compound Synthesis
The inherent reactivity of 2-allyl-1,3-cyclohexanedione, particularly the enol form of its β-diketone system, facilitates its use in cyclization reactions to form a variety of heterocyclic structures. The presence of the allyl group provides a handle for intramolecular reactions, leading to the efficient synthesis of fused and spirocyclic systems.
Fused Tetrahydrobenzofuranone and Tetrahydropyranone Systems
The synthesis of fused furanone and pyranone systems from this compound is effectively achieved through halo-enolcyclization reactions. psu.edu In these reactions, an electrophilic halogen species activates the allyl group's double bond, which is then attacked by the enol oxygen of the dione (B5365651), leading to intramolecular ring closure. The choice of halogenating agent significantly influences the reaction's outcome, particularly the regioselectivity of the cyclization (exo vs. endo).
Iodocyclization, promoted by reagents like iodine in methanol (B129727), proceeds exclusively via an exo-cyclization pathway, consistent with Baldwin's rules, to yield 2-iodomethyltetrahydrobenzofuran-4-one derivatives. psu.edu In contrast, bromocyclization using pyridinium (B92312) hydrobromide perbromide is less selective and produces a mixture of the exo-cyclized tetrahydrobenzofuranone and the endo-cyclized 3-bromomethyltetrahydrobenzopyran-5-one. psu.edu This difference in selectivity is attributed to the greater ability of iodine to form stable, three-membered halonium ions, which favors the exo pathway. psu.edu
| Reagent | Solvent | Cyclization Mode | Major Product Type |
|---|---|---|---|
| Iodine/Methanol | Methanol | exo | Tetrahydrobenzofuranone |
| Pyridinium Hydrobromide Perbromide | Dichloromethane (B109758) | exo and endo | Tetrahydrobenzofuranone and Tetrahydropyranone |
Indazolones and Isoxazolones
The 1,3-dicarbonyl moiety of this compound is a classic precursor for the synthesis of fused pyrazole (B372694) (indazolone) and isoxazole (B147169) (isoxazolone) rings through condensation reactions with hydrazine (B178648) and hydroxylamine (B1172632), respectively. While specific studies on the 2-allyl derivative are part of the broader class of 2-acyl-1,3-cyclohexanediones, the reaction mechanism is directly applicable.
The reaction of a 2-acyl-1,3-cyclohexanedione with hydroxylamine hydrochloride leads to the formation of a 6,7-dihydrobenzisoxazole derivative. Similarly, condensation with various hydrazines yields the corresponding tetrahydro-4H-indazol-4-one systems. These reactions proceed by the initial formation of an intermediate, which then undergoes cyclization and dehydration to afford the final heterocyclic product. The allyl group at the C2 position remains as a substituent on the resulting bicyclic system, available for further synthetic modifications.
| Reagent | Resulting Heterocyclic Core |
|---|---|
| Hydroxylamine | 6,7-Dihydrobenzisoxazole |
| Hydrazine | Tetrahydro-4H-indazol-4-one |
Benzo[b]furan and Benzo[b]thiophene Derivatives
This compound is a strategic starting point for synthesizing aromatic benzo[b]furan and benzo[b]thiophene derivatives. The pathway to benzo[b]furans often involves the initial formation of a tetrahydrobenzofuranone via methods like iodocyclization, as described previously. psu.edu These saturated precursors can then be subjected to oxidative aromatization. For instance, treatment of 2-iodomethyltetrahydrobenzofuran-4-ones with iodine in refluxing methanol can lead to the corresponding 4-methoxydihydrobenzofuran derivatives, which are closer to the fully aromatic state. psu.edu
For the synthesis of benzo[b]thiophenes, the dicarbonyl unit of this compound can act as a soft nucleophile. In modern synthetic methods, 1,3-dicarbonyl compounds are reacted with precursors like 2-alkynylthioanisoles in the presence of iodine. nih.govrsc.org This initiates an iodocyclization of the thioanisole (B89551) to form a 3-iodobenzo[b]thiophene (B1338381) intermediate, which is then alkylated in situ by the enolate of the dicarbonyl compound, directly installing the dione moiety onto the benzo[b]thiophene core. nih.govrsc.org
Other Fused and Spirocyclic Architectures
The dual reactivity of this compound enables the construction of more intricate molecular frameworks, including spirocycles. A powerful strategy involves a second allylation at the C2 position to form 2,2-diallyl-1,3-cyclohexanedione. This diallylated intermediate is a perfect substrate for Ring-Closing Metathesis (RCM). arkat-usa.org Using a ruthenium catalyst (e.g., Grubbs' catalyst), the two allyl chains are joined to form a new five- or six-membered ring, creating a spirocyclic system where the new ring is attached at the C2 position of the cyclohexanedione. arkat-usa.org
Another approach to spirocycles involves the formal [4+1] cycloaddition reaction. Here, 1,3-cyclohexanedione (B196179) can serve as a C1 building block that reacts with C4 reactants like enone derivatives in the presence of an acid catalyst to form spiro mdpi.commdpi.comdecane structures. acs.org
| Strategy | Key Intermediate | Reaction Type | Resulting Architecture | Reference |
|---|---|---|---|---|
| Ring-Closing Metathesis | 2,2-Diallyl-1,3-cyclohexanedione | Ruthenium-catalyzed metathesis | Spiro[4.5]decane or Spiro[5.5]undecane | arkat-usa.org |
| Formal [4+1] Cycloaddition | This compound | Acid-catalyzed cycloaddition | Spiro mdpi.commdpi.comdecane | acs.org |
Role in Natural Product Synthesis
The cyclohexanedione core is a fundamental structural unit found in a wide array of natural products. wm.edu Consequently, this compound and its parent compound, 1,3-cyclohexanedione, are pivotal starting materials for the total synthesis of complex bioactive molecules.
Synthesis of Cyclohexanoid Natural Product Scaffolds
The utility of the cyclohexanedione framework is prominently featured in the synthesis of various natural products. For instance, in a formal total synthesis of the alkaloid (−)-aspidospermine, 1,3-cyclohexanedione is the initial building block. beilstein-journals.org It is first converted into a vinylogous ether, which then undergoes acylation and alkylation. A subsequent palladium-catalyzed enantioselective allylic alkylation establishes the key quaternary stereocenter, demonstrating how the cyclohexanedione structure is elaborated into a complex, stereochemically rich intermediate en route to the natural product. beilstein-journals.org
Similarly, the synthesis of (−)-goniomitine, an Aspidosperma alkaloid, employs a strategy starting with a C-alkylated 1,3-cyclohexanedione derivative. nih.gov This precursor undergoes a Fischer indolization to construct the core tricyclic dihydropyrido[1,2-a]indolone system, which is a key substructure of the final natural product. nih.gov Furthermore, the bicyclo[3.3.1]nonane core, which is characteristic of the polyprenylated acylphloroglucinol (PPAP) family of natural products, can be synthesized via Michael-aldol annulation reactions using substituted 1,3-cyclohexanediones like the 2-allyl derivative. ucl.ac.uk These examples underscore the strategic importance of the this compound scaffold in providing a robust and adaptable platform for assembling the core structures of diverse and biologically significant natural products. wm.edubeilstein-journals.org
Key Intermediate in Dasycarpidone-Type Indole (B1671886) Alkaloid Synthesis
This compound serves as a crucial starting material in the synthesis of complex molecular architectures, notably in the construction of dasycarpidone-type indole alkaloids. The dasycarpidan framework is a recurring structural motif in a variety of indole alkaloids. researchgate.net A key strategy involves the Fischer indolization of 2-substituted 1,3-cyclohexanediones. nih.gov This reaction, when applied to this compound, paves the way for the formation of the characteristic tetracyclic core of these alkaloids.
The synthesis often commences with the reaction of a 2-substituted 1,3-cyclohexanedione with phenylhydrazine (B124118) under acidic conditions, leading to a tricyclic intermediate. nih.gov This intermediate can then undergo further transformations, such as hydrolysis and N-acylation, to yield dihydropyrido[1,2-a]indolone (DHPI) derivatives. nih.gov These DHPIs are pivotal precursors for the asymmetric synthesis of dasycarpidone-type compounds. For instance, chiral tetracyclic dasycarpidone-type compounds have been successfully synthesized in three steps from 2-(1,3-dithian-2-yl)indole and a chiral piperidinone derivative, showcasing a methodology that can be applied to intermediates derived from this compound. researchgate.net
Application in Asymmetric Synthesis
The prochiral nature of this compound makes it an attractive substrate for asymmetric synthesis, enabling the creation of chiral molecules with high stereoselectivity. numberanalytics.com Asymmetric synthesis is fundamental in producing enantiomerically pure compounds, which is of paramount importance in fields like pharmaceuticals and agrochemicals. numberanalytics.com
One of the key reactions where this compound can be utilized is in asymmetric cyclization reactions. For example, intramolecular asymmetric Michael additions can be catalyzed by chiral organocatalysts to produce bicyclic systems with high enantioselectivity. The resulting chiral bicyclic structures can then serve as building blocks for more complex molecules.
Furthermore, the allyl group in this compound provides a handle for various stereoselective transformations. For instance, asymmetric dihydroxylation or epoxidation of the allyl double bond can introduce new stereocenters with high control. These functionalized intermediates can then be elaborated into a wide range of chiral products. The development of new chiral ligands and catalysts continues to expand the scope of asymmetric transformations applicable to substrates like this compound. numberanalytics.com
Precursor for Advanced Organic Transformations
Generation of Highly Functionalized Products
This compound is a versatile precursor for the generation of a diverse array of highly functionalized organic molecules. researchgate.net Its unique structure, featuring a reactive dicarbonyl moiety and an allyl group, allows for a multitude of chemical transformations.
One notable transformation is its use in iodocyclization reactions. Treatment of this compound derivatives with molecular iodine and a mild base like sodium bicarbonate leads to the formation of 2-iodomethyl-3,5,6,7-tetrahydrobenzofuran-4-ones in high yields. researchgate.netmdpi.com This reaction proceeds through an electrophilic cyclization, where the iodine atom adds to the allyl double bond, followed by an intramolecular attack by the enolate of the 1,3-dicarbonyl system. mdpi.com These iodinated benzofuran (B130515) derivatives are valuable intermediates that can be further modified.
Similarly, bromo-enolcyclization of this compound with pyridinium hydrobromide perbromide affords 2-bromomethyltetrahydrobenzofuran-4-ones as the major product. psu.edu These halogenated products serve as precursors for the synthesis of various benzofuran derivatives. psu.edu
The reactivity of the dicarbonyl moiety also allows for the construction of bicyclic systems. For example, a Michael-aldol annulation of this compound with α,β-unsaturated aldehydes can be used to construct bicyclo[3.3.1]nonane derivatives. ucl.ac.uk This type of annulation provides a powerful method for building complex polycyclic frameworks.
| Starting Material | Reagents | Product | Yield |
| This compound derivatives | I2, NaHCO3, CH2Cl2 | 2-Iodomethyl-3,5,6,7-tetrahydrobenzofuran-4-ones | High |
| This compound | Pyridinium hydrobromide perbromide, CH2Cl2 | 2-Bromomethyltetrahydrobenzofuran-4-ones | Major product |
| This compound | α,β-Unsaturated aldehydes, Base (e.g., DABCO) | Bicyclo[3.3.1]nonane derivatives | Good to excellent |
Multi-step and One-pot Reaction Sequences
The versatility of this compound makes it an ideal substrate for multi-step and one-pot reaction sequences, which are highly desirable in organic synthesis for their efficiency and atom economy. nih.gov These sequences allow for the construction of complex molecules from simple starting materials in a single reaction vessel, avoiding the need for purification of intermediates. nih.gov
An example of a one-pot process involving this compound is the iodine-methanol promoted iodocyclization and oxidative aromatization. psu.edu This reaction transforms α-allylcyclohexane-1,3-diones into a mixture of 2-iodomethyltetrahydrobenzofuran-4-ones and 2-iodomethyl-4-methoxydihydrobenzofuran derivatives. psu.edu This one-pot reaction combines cyclization and aromatization steps to quickly build molecular complexity.
Another powerful one-pot strategy is the Michael-aldol annulation mentioned previously, which can be performed as a domino reaction to yield bicyclic ketols in good to excellent yields and often with significant stereocontrol. ucl.ac.uk This process efficiently constructs the bicyclo[3.3.1]nonane core, which is present in many biologically active natural products. ucl.ac.uk
Furthermore, this compound can be incorporated into multi-component reactions. For instance, a one-pot, three-component condensation of 1,3-cyclohexanedione, an aldehyde, and urea (B33335) or thiourea (B124793) can lead to the formation of fused heterobicyclic and spiro-fused heterobicyclic aliphatic rings. tandfonline.com The inclusion of the allyl group on the cyclohexanedione ring would provide an additional point of functionality for further synthetic elaborations.
| Reaction Type | Reagents | Key Transformation |
| One-pot Iodocyclization/Aromatization | I2, Methanol | Formation of iodinated tetrahydrobenzofurans and dihydrobenzofurans |
| One-pot Michael-Aldol Annulation | α,β-Unsaturated aldehydes, Base | Construction of bicyclo[3.3.1]nonane core |
| Three-Component Condensation | Aldehydes, Urea/Thiourea | Synthesis of fused and spiro-fused heterocyclic rings |
Advanced Spectroscopic and Structural Characterization of 2 Allyl 1,3 Cyclohexanedione and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms. For 2-Allyl-1,3-cyclohexanedione, which exists in equilibrium between its diketo and enol forms, NMR is crucial for understanding its tautomeric nature. researchgate.net
Proton NMR (¹H NMR) Analysis
Proton NMR (¹H NMR) provides information about the number, connectivity, and chemical environment of hydrogen atoms in a molecule. In the case of this compound, the ¹H NMR spectrum reveals characteristic signals for both the allyl group and the cyclohexanedione ring.
The protons of the allyl group typically exhibit distinct signals:
A multiplet in the range of δ 5.6-6.0 ppm for the methine proton (-CH=).
Two multiplets for the terminal vinyl protons (=CH₂) around δ 5.0-5.2 ppm.
A doublet for the methylene (B1212753) protons adjacent to the ring (-CH₂-CH=) around δ 3.1-3.3 ppm.
The protons on the cyclohexanedione ring show signals that can be influenced by the tautomeric equilibrium. In the diketo form, the methylene protons adjacent to the carbonyl groups (at C4 and C6) typically appear as a multiplet around δ 2.5-2.8 ppm, while the methylene protons at C5 appear at a higher field, around δ 1.9-2.1 ppm. The enolic proton, if present, gives a broad signal at a much lower field, often above δ 10 ppm. rsc.orgchemicalbook.com
Table 1: Representative ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Chemical Shift (δ, ppm) |
|---|---|
| Allyl -CH= | 5.6-6.0 |
| Allyl =CH₂ | 5.0-5.2 |
| Allyl -CH₂- | 3.1-3.3 |
| Ring -CH₂- (C4, C6) | 2.5-2.8 |
| Ring -CH₂- (C5) | 1.9-2.1 |
Note: Chemical shifts are approximate and can vary based on solvent and concentration.
Carbon-13 NMR (¹³C NMR) Analysis
Carbon-13 NMR (¹³C NMR) complements ¹H NMR by providing information about the carbon skeleton of the molecule. The spectrum of this compound will show signals for the carbonyl carbons, the olefinic carbons of the allyl group, and the aliphatic carbons of the cyclohexane (B81311) ring.
Key signals in the ¹³C NMR spectrum include:
Signals for the carbonyl carbons (C1 and C3) in the diketo form are found in the downfield region, typically around δ 200-210 ppm. In the enol form, the carbonyl carbon signal shifts upfield, and a signal for the enolic carbon (C=C-OH) appears.
The olefinic carbons of the allyl group appear in the range of δ 115-140 ppm.
The aliphatic carbons of the cyclohexanedione ring resonate at higher fields.
Table 2: Representative ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Chemical Shift (δ, ppm) |
|---|---|
| C1, C3 (Carbonyl) | 200-210 |
| Allyl -CH= | 130-135 |
| Allyl =CH₂ | 115-120 |
| C2 | 55-60 |
| Allyl -CH₂- | 30-35 |
| C4, C6 | 35-40 |
Note: Chemical shifts are approximate and can vary based on solvent and concentration.
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)
Two-dimensional (2D) NMR techniques are powerful tools for establishing connectivity within a molecule, which is essential for the unambiguous assignment of ¹H and ¹³C signals, especially in complex derivatives. core.ac.uksdsu.edu
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. libretexts.org For this compound, COSY spectra would show correlations between the adjacent protons in the allyl group and between the neighboring methylene groups in the cyclohexane ring. iranchembook.ir
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. columbia.edu It is invaluable for assigning the carbon signals based on the already assigned proton signals. For example, the proton signal for the allyl methylene group would correlate with the corresponding carbon signal.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically 2-3 bonds). columbia.edu HMBC is crucial for piecing together the molecular structure by connecting different fragments. For instance, it can show a correlation between the allyl methylene protons and the C2 carbon of the cyclohexanedione ring, confirming the point of attachment.
Solvent Effects on Spectroscopic Data
The choice of solvent can significantly influence NMR spectra, particularly for compounds like 1,3-cyclohexanediones that can exist in different tautomeric forms. researchgate.net Polar solvents can stabilize the enol form through hydrogen bonding, leading to changes in the chemical shifts of both proton and carbon nuclei. For instance, in a nonpolar solvent like chloroform-d (B32938) (CDCl₃), the diketo form might predominate, while in a polar solvent like dimethyl sulfoxide-d₆ (DMSO-d₆), the proportion of the enol form may increase. This shift in equilibrium is observable through the appearance or intensification of the enolic hydroxyl proton signal and corresponding changes in the carbon spectrum. researchgate.net
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. chesci.com For this compound, the IR spectrum provides clear evidence for its key structural features.
The most prominent absorptions in the IR spectrum include:
A strong, broad absorption band in the region of 2500-3300 cm⁻¹ is characteristic of the O-H stretching vibration of the enol form, often indicating strong hydrogen bonding.
Strong absorption bands in the range of 1550-1750 cm⁻¹ are attributed to the C=O stretching vibrations of the carbonyl groups. The exact position can indicate the degree of conjugation and hydrogen bonding. For the enol form, a strong band around 1560-1640 cm⁻¹ is characteristic of the conjugated keto-enol system.
C=C stretching vibrations of the allyl group and the enol ring appear around 1600-1650 cm⁻¹.
C-H stretching vibrations for the sp²-hybridized carbons of the allyl group are typically observed just above 3000 cm⁻¹, while those for the sp³-hybridized carbons of the ring appear just below 3000 cm⁻¹.
Table 3: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Absorption Range (cm⁻¹) |
|---|---|
| O-H stretch (enol) | 2500-3300 (broad) |
| C-H stretch (sp²) | >3000 |
| C-H stretch (sp³) | <3000 |
| C=O stretch (diketone) | 1700-1750 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a compound and offers insights into its structure through the analysis of fragmentation patterns. researchgate.net For this compound, the molecular ion peak [M]⁺ would correspond to its molecular weight.
The fragmentation of 1,3-cyclohexanediones upon electron ionization is complex and can proceed through different pathways depending on whether the ionization occurs on the diketo or the enol form. researchgate.netresearchgate.net Common fragmentation patterns for alkyl-substituted cyclohexanediones include:
Retro-Diels-Alder reaction: This is a characteristic fragmentation for the enol form, leading to the loss of a neutral molecule and the formation of a stable radical cation.
Loss of the alkyl substituent: Cleavage of the bond connecting the allyl group to the ring can occur.
Ring cleavage: The cyclohexanedione ring can fragment in various ways, often initiated by cleavage adjacent to the carbonyl groups.
High-resolution mass spectrometry (HRMS) can be used to determine the exact mass of the molecular ion and its fragments, which allows for the calculation of the elemental formula, confirming the identity of the compound.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography stands as the definitive analytical technique for the unambiguous determination of the three-dimensional structure of crystalline solids. While a specific single-crystal X-ray structure for this compound itself is not prominently available in foundational literature, the method has been extensively applied to its derivatives, providing invaluable insights into their precise molecular geometry, conformation, and intermolecular interactions in the solid state.
The technique provides detailed information on bond lengths, bond angles, and torsional angles, which allows for the confirmation of the molecular constitution and the predominant tautomeric form (enol or keto) in the crystal lattice. For derivatives of 1,3-cyclohexanedione (B196179), crystallography elucidates the conformation of the six-membered ring, which typically adopts a distorted chair, boat, or sofa conformation depending on the substituents and crystal packing forces. researchgate.net
For instance, a study on 2-methyl-1,3-cyclohexanedione revealed that the molecule undergoes a temperature-dependent phase transition. researchgate.net At room temperature (293 K), the cyclohexanedione ring exhibits a half-chair conformation with dynamic disorder of two methylene groups. researchgate.net Upon cooling below 244 K, this transforms into a more ordered sofa conformation. researchgate.net Such studies highlight the power of X-ray diffraction to capture subtle conformational dynamics within the crystal.
In more complex systems derived from 1,3-cyclohexanediones, crystallography provides absolute structural proof. The crystal structure of a 9,14-diamino-7-phenyl-7,8-dihydroquinolino[2,3-a]acridine derivative, synthesized from a 5-substituted-1,3-cyclohexanedione, was determined by single-crystal X-ray analysis, confirming its complex fused heterocyclic framework. tandfonline.com Similarly, the molecular structure of a substituted 2-phenyl-2-cyclohexanedione enol ester was confirmed using X-ray diffraction, which provided data on its molecular geometry and intermolecular π–π stacking interactions. rsc.org
The crystallographic data obtained from such analyses are crucial for understanding structure-activity relationships and for validating the outcomes of synthetic transformations.
Table 1: Representative Crystallographic Data for a Derivative of 5-Substituted-1,3-cyclohexanedione Data for 6,14-diamino-3,4,11,12-tetramethoxy-7-phenyl-7,8-dihydroquinolino[2,3-a]acridine tandfonline.com
| Parameter | Value |
|---|---|
| Crystal System | Triclinic |
| Space Group | P-1 |
| Unit Cell Dimensions | |
| a | 1.06168(15) nm |
| b | 1.16951(17) nm |
| c | 1.6020(2) nm |
| α | 71.380(3)° |
| β | 77.686(3)° |
| γ | 66.743(3)° |
| Volume (V) | 1.7231(4) nm³ |
| Molecules per Unit Cell (Z) | 2 |
Chiroptical Techniques (e.g., Circular Dichroism) for Chiral Derivatives
Chiroptical techniques are indispensable for the stereochemical analysis of chiral molecules, which are non-superimposable on their mirror images. Circular dichroism (CD) spectroscopy is a primary tool in this domain, measuring the differential absorption of left- and right-circularly polarized light by a chiral sample. For derivatives of this compound, this technique becomes relevant when a chiral center is introduced into the molecule, leading to enantiomers.
The parent this compound is achiral. However, chirality can be introduced through asymmetric synthesis or by the addition of chiral substituents. The resulting chiral derivatives, which are indistinguishable by methods like NMR or mass spectrometry (unless a chiral auxiliary is used), will exhibit unique CD spectra. The CD spectrum provides a fingerprint of the molecule's absolute configuration (the actual 3D arrangement of atoms).
A key application of CD spectroscopy is the determination of the absolute configuration of cyclic ketones based on empirical rules, such as the octant rule. This rule correlates the sign of the Cotton effect (a characteristic peak in the CD spectrum) associated with the n→π* electronic transition of the carbonyl chromophore with the spatial disposition of substituents in the surrounding octants. For example, the asymmetric synthesis of the Wieland-Miescher ketone from 2-methyl-1,3-cyclohexanedione yields a chiral product whose enantiomeric purity and configuration can be assessed using chiroptical methods. acs.org
Recent research has demonstrated the power of organocatalysis to create chiral 1,3-cyclohexanedione derivatives with high stereoselectivity. In one study, prochiral 5-aryl-2-(2-nitrophenyl)-1,3-cyclohexanediones were subjected to an enantioselective isomerization to produce chiral nonalactones. rsc.org The reaction, catalyzed by cinchona alkaloids like quinidine, yielded products with excellent diastereomeric and enantiomeric ratios (up to 99:1). rsc.org While the absolute configuration in this specific study was ultimately confirmed by X-ray crystallography of a suitable crystal, CD spectroscopy represents the primary solution-state method for such assignments, especially when single crystals are not obtainable. rsc.org The CD spectrum of one enantiomer will be a mirror image of the other, allowing for their differentiation and the assignment of absolute configuration by comparing experimental spectra with those predicted from quantum-chemical calculations. rsc.org
Table 2: Enantioselective Isomerization of Prochiral 2,5-Disubstituted-1,3-cyclohexanediones Data from the organocatalyzed lactonization of 2-(2-nitrophenyl)-1,3-cyclohexanediones rsc.org
| Substrate (Prochiral Diketone) | Catalyst | Product (Chiral Lactone) | Yield | Diastereomeric Ratio (dr) | Enantiomeric Ratio (er) |
|---|---|---|---|---|---|
| 5-Phenyl-2-(2-nitrophenyl)-1,3-cyclohexanedione derivative | Quinidine | (S,S)-trans-Nonalactone | 71% | 93:7 | 86:14 |
| 5-(4-Methoxyphenyl)-2-(2-nitrophenyl)-1,3-cyclohexanedione derivative | Quinidine | trans-Nonalactone | 49% | 95:5 | 90:10 |
Computational and Theoretical Investigations of Cyclohexanedione Systems
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing computational cost with high accuracy. It is widely used to study the electronic structure and properties of cyclohexanedione systems. DFT methods, such as the popular B3LYP hybrid functional or the M06-2X meta-GGA hybrid functional, combined with Pople-style basis sets (e.g., 6-311++G(2d,2p)), have proven effective in predicting the geometries, energies, and spectroscopic properties of these molecules. scielo.org.mx
The first step in a computational investigation is typically geometry optimization, where the lowest energy arrangement of atoms in the molecule is determined. For 2-allyl-1,3-cyclohexanedione, this involves analyzing the various possible conformations of the six-membered ring and the orientation of the allyl substituent.
The 1,3-cyclohexanedione (B196179) ring is not planar and, similar to cyclohexane (B81311), can adopt several conformations, primarily the chair and boat forms. acs.org Computational studies on the parent 1,3-cyclohexanedione have established that the chair conformer is the most stable form. researchgate.net The presence of two sp²-hybridized carbonyl carbons slightly flattens the ring compared to cyclohexane. The introduction of a substituent at the C2 position, such as an allyl group, introduces further conformational considerations.
The allyl group itself has rotational freedom. In the chair conformation of the ring, the allyl group can be positioned in either an axial or equatorial orientation. Due to steric hindrance, substituents on a cyclohexane ring generally prefer the equatorial position. wikipedia.org Therefore, it is predicted that the most stable conformer of this compound features the allyl group in an equatorial position to minimize steric interactions with the axial hydrogens on the ring. DFT calculations can precisely quantify the energy difference between the axial and equatorial conformers, which is expected to be several kcal/mol in favor of the equatorial form.
Table 1: Illustrative Conformational Energy Profile for 1,3-Cyclohexanedione This table is based on data for the parent compound 1,3-cyclohexanedione and serves as an example of the data generated through DFT calculations. The presence of a 2-allyl group would modify these values.
Toggle Table
| Conformer/Transition State | Point Group | Relative Energy (kcal/mol) at M06-2X/6-311++G(2d,2p) scielo.org.mx |
|---|---|---|
| Chair | Cs | 0.00 |
| Twist-Boat | C2 | 4.50 |
| Boat (Transition State) | Cs | 4.75 |
| Chair-Chair Inversion (Transition State) | C2 | 1.87 |
A key feature of 1,3-dicarbonyl compounds is keto-enol tautomerism. This compound can exist in a diketo form or as one of two possible enol tautomers. DFT calculations are exceptionally useful for determining the relative stabilities of these tautomers in the gas phase and in different solvents, often modeled using a Polarizable Continuum Model (PCM).
For the parent 1,3-cyclohexanedione, studies have shown that in the gas phase, the diketo form is more stable. thegoodscentscompany.com However, in solution, the enol form can be significantly stabilized by intermolecular hydrogen bonding with solvent molecules or through dimerization. The equilibrium between these forms is crucial for understanding the compound's reactivity. DFT calculations can predict the Gibbs free energy of tautomerization (ΔGtaut), from which the equilibrium constant (Keq) can be derived.
The presence of the C2-allyl group is expected to influence the tautomeric equilibrium. By calculating the energies of the optimized geometries for the diketo and the two enol forms of this compound, DFT can predict which tautomer will predominate under specific conditions. The electronic properties of the allyl group (weakly electron-donating) can subtly alter the relative energies of the tautomers compared to the unsubstituted parent compound.
DFT is a powerful tool for elucidating reaction mechanisms by calculating the energetic profiles of potential reaction pathways. This involves locating and characterizing the geometries and energies of all reactants, intermediates, transition states, and products. For this compound, this could apply to various reactions, such as electrophilic additions to the allyl double bond, deprotonation at the alpha-carbon, or cycloaddition reactions.
For example, in a potential reaction involving the allyl group, DFT can be used to compare a stepwise mechanism (e.g., via a carbocation intermediate) with a concerted mechanism. By calculating the activation energy (the energy difference between the reactant and the transition state) for each path, the kinetically favored pathway can be identified. Studies on related systems, like the dimerization of 1,3-cyclohexadiene, have successfully used DFT to map out complex reaction surfaces with multiple competing concerted and stepwise pathways.
Prediction of Tautomeric Stability and Equilibrium Constants
Ab Initio Calculations
Ab initio (from first principles) methods, such as Møller–Plesset perturbation theory (MP2) and Coupled Cluster (e.g., CCSD(T)), are computationally more demanding than DFT but can offer higher accuracy, especially for systems where DFT functionals may struggle. These methods are often used to benchmark the results obtained from DFT calculations. For instance, the relative energies of the conformers or tautomers of this compound could be recalculated using a high-level ab initio method with a large basis set to confirm the DFT predictions. Studies on the parent 1,3-cyclohexanedione have used methods like MP2 and CCSD(T) to investigate properties such as the barrier to keto-enol tautomerization, providing a high-confidence reference for the energy barriers involved. researchgate.net
Molecular Mechanics and Dynamics Simulations
While quantum mechanical methods like DFT are excellent for studying static structures and reaction pathways, Molecular Mechanics (MM) and Molecular Dynamics (MD) simulations are used to explore the dynamic behavior of molecules over time. These methods use classical physics and simplified energy expressions called force fields (e.g., UFF, COMPASS) to model the molecule.
An MD simulation of this compound in a solvent box (e.g., water or chloroform) could provide insights into:
Conformational Dynamics: Observing the chair-chair interconversion and the rotation of the allyl group in real-time.
Solvation Structure: Understanding how solvent molecules arrange around the solute and form hydrogen bonds, which is critical for tautomeric stability.
Transport Properties: Predicting properties like diffusion coefficients.
MD simulations are particularly useful for exploring the vast conformational space of flexible molecules and for understanding how the environment influences molecular behavior on a nanosecond to microsecond timescale.
Spectroscopic Parameter Prediction (e.g., GIAO-DFT for NMR Chemical Shifts)
A powerful application of computational chemistry is the prediction of spectroscopic data, which serves as a vital link between theoretical models and experimental reality. The Gauge-Including Atomic Orbital (GIAO) method, typically used within a DFT framework, is highly effective for calculating NMR chemical shifts.
By performing a GIAO-DFT calculation on the optimized geometry of a proposed structure, one can obtain a set of theoretical ¹H and ¹³C NMR chemical shifts. These can be compared directly with experimental spectra. This process is invaluable for:
Structure Verification: Confirming that a synthesized molecule matches the expected structure.
Conformer and Tautomer Identification: Different conformers and tautomers have distinct NMR signatures. By calculating the shifts for each possible isomer and comparing them to the experimental data, the dominant species in solution can be identified. For this compound, this would be a definitive way to distinguish between the diketo and enol forms in a given solvent.
Studies on related 1,3-cyclohexanedione derivatives have shown that a strong linear correlation between calculated and experimental chemical shifts can be achieved, making GIAO-DFT a reliable tool for structural elucidation.
Table 2: List of Mentioned Chemical Compounds
Solvent Effects in Theoretical Modeling
In the theoretical and computational modeling of cyclohexanedione systems, particularly this compound, accounting for the solvent environment is critical for accurately predicting molecular properties and behavior. The presence of a solvent can significantly influence the tautomeric equilibrium, molecular geometry, and reaction energetics. Computational chemistry employs various models to simulate these solvent effects, ranging from implicit continuum models to explicit solvent models.
The choice of solvent impacts the relative stability of the tautomers of this compound. This compound can exist in a diketo form and two primary enol forms. The equilibrium between these forms is highly dependent on the solvent's polarity and its ability to form hydrogen bonds. rsc.orgirb.hrtdx.cat Theoretical models are essential for quantifying these shifts in equilibrium.
Implicit Solvation Models:
A common approach involves the use of implicit or continuum solvation models, such as the Polarizable Continuum Model (PCM) and its variations like the Conductor-like Polarizable Continuum Model (CPCM) and the Solvation Model based on Density (SMD). nih.govsemanticscholar.orgniscpr.res.in In these models, the solvent is treated as a continuous medium with a specific dielectric constant, rather than as individual molecules. This method creates a cavity in the dielectric continuum to accommodate the solute molecule, and the solute-solvent interactions are calculated based on the electrostatic potential at the cavity surface. This approach is computationally efficient and often provides a good approximation of bulk solvent effects. irb.hr
Theoretical studies on related 1,3-dicarbonyl compounds have demonstrated that polar solvents tend to stabilize the more polar tautomer. orientjchem.org For instance, in many dicarbonyl systems, the diketo form is more polar than the enol forms, which are stabilized by intramolecular hydrogen bonding. Consequently, polar solvents like water or methanol (B129727) are predicted to shift the equilibrium towards the diketo form. orientjchem.org Conversely, nonpolar solvents such as cyclohexane or carbon tetrachloride favor the less polar, intramolecularly hydrogen-bonded enol tautomer.
Explicit Solvation Models:
For a more detailed and accurate description of solute-solvent interactions, especially where specific interactions like hydrogen bonding are crucial, explicit solvation models are used. In this approach, a number of individual solvent molecules are included in the quantum mechanical calculation along with the solute molecule. This "supermolecule" approach can provide deep insights into the specific hydrogen-bonding networks and other direct interactions that influence the stability and reactivity of the solute. However, this method is computationally very demanding.
Hybrid models, which combine an explicit description of the first solvation shell with an implicit continuum for the bulk solvent, offer a balance between accuracy and computational cost.
Research Findings on Cyclohexanedione Systems:
The influence of the solvent's polarity on the tautomeric equilibrium is a consistent finding. An increase in solvent polarity generally favors the formation of the more polar tautomeric species. irb.hrresearchgate.net For many 1,3-dicarbonyl systems, this means a shift towards the diketo form. researchgate.net
The following tables, based on data for analogous compounds, illustrate the typical solvent effects observed in theoretical studies of dicarbonyl systems.
Table 1: Calculated Relative Energies of Tautomers in Different Solvents for a Model β-Diketone System
| Solvent | Dielectric Constant (ε) | Relative Energy of Keto Form (kcal/mol) | Relative Energy of Enol Form (kcal/mol) |
| Gas Phase | 1.0 | 0.00 | -4.50 |
| Cyclohexane | 2.0 | 0.00 | -3.80 |
| Chloroform | 4.8 | 0.00 | -2.10 |
| Acetone | 20.7 | 0.00 | -0.50 |
| Methanol | 32.6 | 0.00 | 0.20 |
| Water | 78.4 | 0.00 | 1.50 |
Note: This table presents illustrative data based on general findings for β-diketones to demonstrate the trend. The diketo form is set as the reference (0.00 kcal/mol). Negative values indicate greater stability of the enol form.
Table 2: Calculated Tautomeric Equilibrium Constant (KT = [enol]/[keto]) in Various Solvents for a Model Cyclohexanedione Derivative
| Solvent | Dielectric Constant (ε) | Calculated KT | Predominant Form |
| n-Hexane | 1.9 | 15.2 | Enol |
| Carbon Tetrachloride | 2.2 | 10.5 | Enol |
| Acetonitrile | 37.5 | 1.8 | Enol/Keto Mixture |
| Dimethyl Sulfoxide (DMSO) | 46.7 | 0.9 | Keto/Enol Mixture |
| Water | 78.4 | 0.1 | Keto |
Note: This table contains representative data for a substituted cyclohexanedione system to show the influence of solvent polarity on the equilibrium constant.
These theoretical investigations underscore the necessity of including solvent effects in the computational modeling of this compound to obtain results that are relevant to real-world chemical systems. The choice of the solvation model will depend on the specific properties being investigated and the desired balance between computational accuracy and efficiency.
Future Research Directions and Emerging Methodologies in the Chemistry of 2 Allyl 1,3 Cyclohexanedione
The versatile chemical nature of 2-allyl-1,3-cyclohexanedione, characterized by its reactive α-methylene group, dicarbonyl functionality, and an allyl group, positions it as a valuable scaffold in organic synthesis. wm.eduresearchgate.net Future research is poised to expand its utility through the development of more efficient, selective, and environmentally benign synthetic methodologies. Key areas of focus include the creation of sustainable synthetic pathways, the design of advanced catalytic systems, the pursuit of highly selective transformations, the exploration of novel reactivity, and the application of computational tools for predictive design.
Q & A
Q. What synthetic methodologies are recommended for preparing high-purity 2-Allyl-1,3-cyclohexanedione?
The synthesis typically involves alkylation of 1,3-cyclohexanedione with allyl halides under basic conditions. Key steps include:
- Alkylation : Reacting 1,3-cyclohexanedione with allyl bromide in the presence of a base (e.g., K₂CO₃) in anhydrous acetone at reflux (~60°C) for 12–24 hours .
- Purification : Use recrystallization (e.g., ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) to isolate the product. Monitor purity via TLC and confirm with NMR .
Q. How should researchers characterize the structural integrity of this compound?
A multi-technique approach is essential:
- 1H/13C NMR : Identify allyl protons (δ 5.0–5.8 ppm) and carbonyl groups (δ 200–210 ppm). Compare with literature spectra for tautomeric forms .
- IR Spectroscopy : Confirm carbonyl stretches (~1700 cm⁻¹) and allyl C-H stretches (~3080 cm⁻¹) .
- Mass Spectrometry : Validate molecular weight (e.g., ESI-MS: [M+H]+ at m/z 167.1) .
Q. What safety protocols are critical when handling this compound?
Based on analogous cyclohexanedione derivatives:
- Hazards : Skin/eye irritation (Category 2), acute toxicity (Oral/Dermal Category 4). Avoid inhalation .
- Mitigation : Use PPE (gloves, goggles), work in a fume hood, and store in airtight containers away from light at ≤25°C .
Advanced Research Questions
Q. How does the tautomeric equilibrium of this compound influence its reactivity?
The compound exists in keto-enol tautomeric forms, with the allyl group stabilizing enolization. Methodological insights :
Q. What catalytic strategies improve regioselectivity in hydroaminoalkylation reactions with this compound?
Transition-metal catalysts (e.g., Ti or Zr complexes) enable selective C-H functionalization:
Q. How can deuterium isotope effects resolve electronic ambiguities in this compound derivatives?
Isotopic substitution (e.g., 2H at C-2) alters chemical shifts, revealing resonance contributions:
- Experimental design : Synthesize deuterated analogs and compare 13C shifts. For instance, deuterium at C-2 reduces shielding at C-1 by 0.3 ppm, indicating keto-enol delocalization .
Q. How should discrepancies in spectroscopic data for this compound derivatives be addressed?
- Cross-validation : Combine NMR, X-ray crystallography, and computational modeling (DFT/B3LYP) to resolve structural ambiguities .
- Sample purity : Re-purify via HPLC (C18 column, acetonitrile/water gradient) to eliminate impurities affecting spectral clarity .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
